1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a fluorinated organic compound with a unique structure that includes a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a precursor compound. One common method is the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 3-Bromo-6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
1,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C11H10F2O |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
1,3-difluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10F2O/c12-7-5-9-8(10(13)6-7)3-1-2-4-11(9)14/h5-6H,1-4H2 |
InChI Key |
QAQBTNKSGRUBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC(=C2)F)F |
Origin of Product |
United States |
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